2-Acetamidoethyl dihydrogen phosphate

Vue d'ensemble

Description

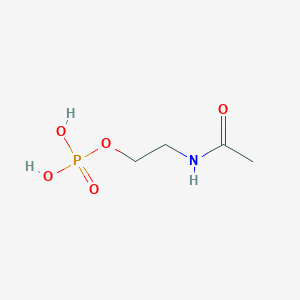

2-Acetamidoethyl dihydrogen phosphate is a useful research compound. Its molecular formula is C4H10NO5P and its molecular weight is 183.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Acetamidoethyl dihydrogen phosphate (2-AEH2P) is a phosphoamino acid derivative that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and cellular metabolism modulation. This article reviews the biological activity of 2-AEH2P, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 89603-45-2

- Molecular Formula : C4H10N1O4P

2-AEH2P functions primarily through its interaction with cellular pathways involved in apoptosis and immune modulation. It has been shown to induce pro-apoptotic effects in tumor cells while sparing normal cells, suggesting a selective action that could be beneficial in therapeutic contexts.

Key Mechanisms:

- Pro-apoptotic Activity : The compound promotes apoptosis in cancer cells by destabilizing mitochondrial membranes, leading to the release of cytochrome c and activation of caspases, specifically caspase-8, which is crucial for the extrinsic apoptotic pathway .

- Immunomodulation : It enhances the expression of immune markers and synergizes with other treatments like GM-CSF to improve anti-tumor responses .

Table 1: Summary of Biological Activities

Case Studies

- Ehrlich Ascitic Tumor Model :

- Clinical Evaluation in Canines :

- Combination Therapy Studies :

Pharmacological Implications

The pharmacological profile of 2-AEH2P suggests it could be developed as a promising candidate for cancer therapy, particularly due to its ability to selectively induce apoptosis in malignant cells without harming normal tissues. Its immunomodulatory properties further enhance its potential as part of combination therapies aimed at improving patient outcomes in oncology.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Cancer Treatment Synergies

Recent studies have highlighted the potential of 2-AEH2P in enhancing the efficacy of cancer treatments. A notable research effort investigated the synergistic effects of 2-AEH2P when combined with various pharmacological agents, including:

- Simvastatin

- Coenzyme Q10

- Paclitaxel

- Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

The study demonstrated that the combination of 2-AEH2P with these drugs resulted in a significant increase in pro-apoptotic activity against mammary carcinoma cells. Specifically, the combination with GM-CSF showed a synergistic effect, enhancing cell death rates compared to treatments using the drugs individually. This finding suggests that 2-AEH2P may serve as a valuable adjuvant therapy in cancer treatment, potentially improving patient outcomes by modulating tumor microenvironments and promoting apoptosis in cancer cells .

Biochemical Research

2.1 Metabolic Pathways

2-AEH2P has been identified as a metabolite involved in various biological processes. Its role as a phosphoethanolamine and primary amino compound indicates its importance in metabolic pathways related to phospholipid synthesis and cellular signaling. Understanding these pathways can provide insights into how 2-AEH2P affects cellular functions and interactions within biological systems .

2.2 Cellular Mechanisms

Research has indicated that 2-AEH2P influences mitochondrial functions and cell cycle progression. The compound was shown to affect mitochondrial membrane potential and modulate the expression of critical apoptotic markers such as Bcl-2 and caspase-3. These effects underscore its potential utility not only as a therapeutic agent but also as a tool for studying cellular mechanisms underlying apoptosis and metabolism .

Environmental Applications

3.1 Sustainable Chemistry

The synthesis of hydroxyapatite nanoparticles using 2-AEH2P has been explored within green chemistry frameworks. This application highlights its potential for creating environmentally friendly materials for various industrial uses, including biocompatible coatings and drug delivery systems. The ability to produce such materials sustainably aligns with current trends towards reducing environmental impact in chemical manufacturing .

Case Studies and Research Findings

Propriétés

IUPAC Name |

2-acetamidoethyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO5P/c1-4(6)5-2-3-10-11(7,8)9/h2-3H2,1H3,(H,5,6)(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEMVQDOWZKLLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCOP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.